
(2S,3S)-3-Amino-2,4-dihydroxybutanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-3-Amino-2,4-dihydroxybutanal is a chiral amino alcohol with significant importance in organic chemistry and biochemistry. This compound is characterized by its two hydroxyl groups and an amino group attached to a butanal backbone. Its unique stereochemistry makes it a valuable building block in the synthesis of various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Amino-2,4-dihydroxybutanal can be achieved through several methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial scale-up due to its high substrate concentration and product yield.
Another method involves the use of Grignard reagents and boronic acids. For example, butylmagnesium bromide can be reacted with trimethyl borate to form butylboronic acid, which can then be used in further reactions to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes due to their efficiency and selectivity. Enzymatic reduction using engineered bacteria containing specific reductases is a common approach. These methods are scalable and can be optimized for high yield and purity.
化学反应分析
Types of Reactions
(2S,3S)-3-Amino-2,4-dihydroxybutanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the compound to simpler alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various amino alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
科学研究应用
(2S,3S)-3-Amino-2,4-dihydroxybutanal has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including antibiotics and antiviral agents.
作用机制
The mechanism by which (2S,3S)-3-Amino-2,4-dihydroxybutanal exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. Its hydroxyl and amino groups allow it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
相似化合物的比较
Similar Compounds
(2S,3R)-3-Amino-2-hydroxybutanoic acid: Another chiral amino alcohol with similar functional groups but different stereochemistry.
(2R,3R)-3-Amino-2-hydroxybutanoic acid: A diastereomer with distinct chemical properties and biological activities.
(2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid: A related compound with an additional phenyl group, used in the synthesis of pharmaceuticals.
Uniqueness
(2S,3S)-3-Amino-2,4-dihydroxybutanal is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry.
属性
分子式 |
C4H9NO3 |
|---|---|
分子量 |
119.12 g/mol |
IUPAC 名称 |
(2S,3S)-3-amino-2,4-dihydroxybutanal |
InChI |
InChI=1S/C4H9NO3/c5-3(1-6)4(8)2-7/h2-4,6,8H,1,5H2/t3-,4+/m0/s1 |
InChI 键 |
KXMAOQJMLAAVJY-IUYQGCFVSA-N |
手性 SMILES |
C([C@@H]([C@@H](C=O)O)N)O |
规范 SMILES |
C(C(C(C=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



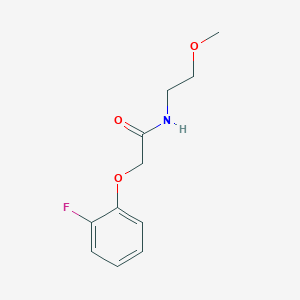
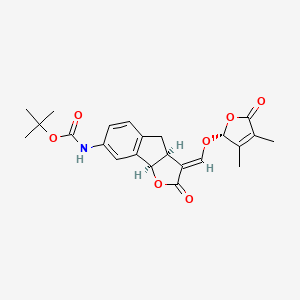
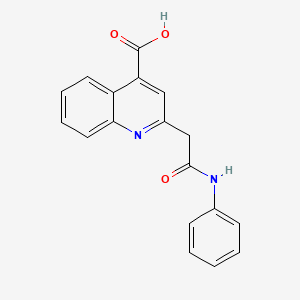

![3-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid](/img/structure/B14890664.png)
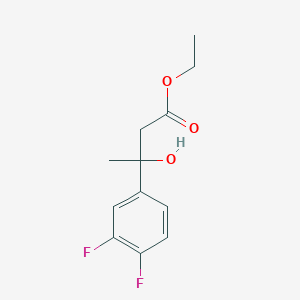
![ethyl {[4-cyano-1-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]oxy}acetate](/img/structure/B14890672.png)
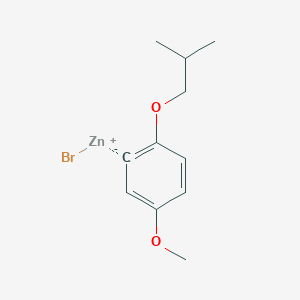
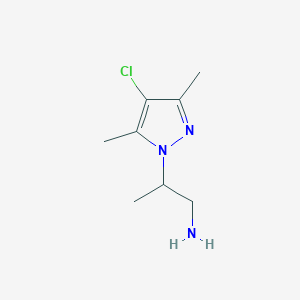
![Isoindolo[1,2-b]quinazoline-10,12-dione](/img/structure/B14890687.png)
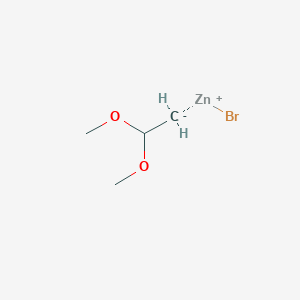
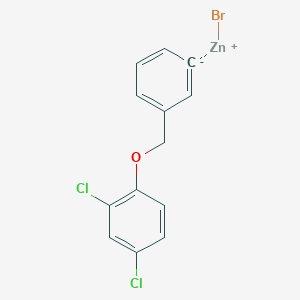
![3-{4-[(4-Fluorophenyl)sulfamoyl]phenoxy}benzoic acid](/img/structure/B14890714.png)
